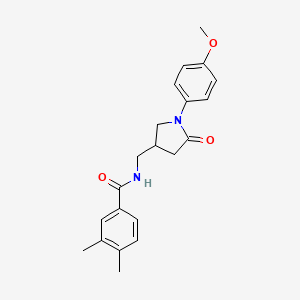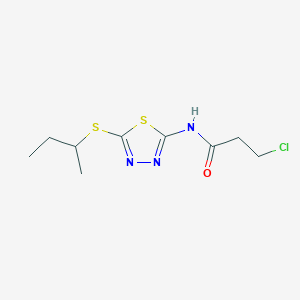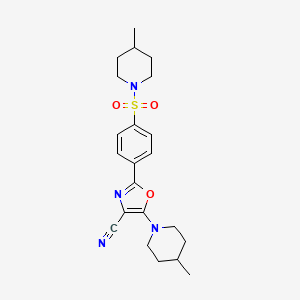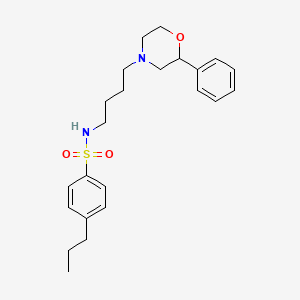
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Properties and Reactions
The photochemical properties of derivatives related to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide, such as 4-styrylquinoline derivatives, have been extensively studied. These compounds exhibit reversible trans-cis photoisomerization under irradiation in neutral alcohol solutions. The cis-isomers can undergo cyclization to form benz[i]phenanthridines, demonstrating the potential for controlled photochemical reactions with quantum yields close to 0.5 for photoisomerization and not exceeding 0.01 for photocyclization (M. F. Budyka et al., 2009).
Catalytic Reduction and Synthesis
Research has shown that various nitroarenes, including those with chloro substituents, can be reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This process is highly efficient and selective, showcasing the versatility of nitroarene compounds in synthesis applications (Yoshihisa Watanabe et al., 1984).
Synthesis of Isoquinoline Derivatives
Isoquinoline derivatives have been synthesized through Pd-catalysed cyclisations, which are structurally similar to the compound of interest. These derivatives, like 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, exhibit potent inhibition of PARP-1 activity, indicating their relevance in medicinal chemistry for drug design (A. Dhami et al., 2009).
Antiarrhythmic Properties
The synthesis and study of isoquinoline derivatives with nitrophenyl groups have revealed significant antiarrhythmic properties. Such compounds are synthesized starting from specific aminomethylcyclopentane derivatives, highlighting the potential for developing novel antiarrhythmic agents (É. A. Markaryan et al., 2000).
Gel Formation and Reaction Control
The reaction environment, such as solvation, can significantly influence the pathways and outcomes of reactions involving imide derivatives of isoquinoline compounds. This control over reaction paths has implications for gel formation and the synthesis of complex organic molecules (D. Singh et al., 2008).
Polymerization Catalysis
Compounds structurally related to this compound have been used in catalyzing ethylene polymerization. The presence of nitro and other functional groups influences catalytic activity, demonstrating their utility in materials science and engineering (Liping Zhang et al., 2011).
properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-18-8-7-16(12-19(18)26(28)29)22(27)24-13-20(21-6-3-11-30-21)25-10-9-15-4-1-2-5-17(15)14-25/h1-8,11-12,20H,9-10,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUWQYANGGXDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2579682.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2579683.png)

![N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B2579686.png)
![3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)
![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)


![N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2579692.png)
![ethyl 2,4-dimethyl-5-[[(Z)-(4-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2579695.png)

